
1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole is a unique organosilicon compound characterized by its complex structure, which includes a silicon atom bonded to a chlorine atom, two methyl groups, and three phenyl groups
准备方法
The synthesis of 1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole typically involves the reaction of chlorosilanes with appropriate organic reagents under controlled conditions. One common method includes the reaction of chlorodimethylphenylsilane with triphenylmethane in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 100°C, depending on the specific reagents and desired yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol or siloxane derivatives.
Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Synthesis: The compound serves as a precursor for the synthesis of various organosilicon compounds, which are valuable in pharmaceuticals and agrochemicals.
Biological Studies: Research has explored its potential as a bioactive molecule, investigating its interactions with biological systems and potential therapeutic applications.
Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用机制
The mechanism by which 1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole exerts its effects involves its ability to interact with various molecular targets. The silicon atom’s unique electronic properties allow it to form stable bonds with other atoms, facilitating various chemical transformations. The compound’s reactivity is influenced by the presence of the chlorine atom and the phenyl groups, which can participate in electron-donating or electron-withdrawing interactions, affecting the overall reactivity and stability of the molecule.
相似化合物的比较
Compared to other organosilicon compounds, 1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole is unique due to its specific structural arrangement and the presence of three phenyl groups. Similar compounds include:
Chlorodimethylphenylsilane: Lacks the additional phenyl groups, resulting in different reactivity and applications.
Triphenylsilanol: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties and uses.
Tetraphenylsilane: Features four phenyl groups bonded to silicon, offering distinct structural and electronic characteristics.
These comparisons highlight the unique aspects of this compound, particularly its potential for diverse applications in various scientific and industrial fields.
属性
CAS 编号 |
684215-55-2 |
|---|---|
分子式 |
C28H25ClSi |
分子量 |
425.0 g/mol |
IUPAC 名称 |
3-chloro-2,2-dimethyl-1,1,3-triphenyl-2-benzosilole |
InChI |
InChI=1S/C28H25ClSi/c1-30(2)27(22-14-6-3-7-15-22,23-16-8-4-9-17-23)25-20-12-13-21-26(25)28(30,29)24-18-10-5-11-19-24/h3-21H,1-2H3 |
InChI 键 |
QVETYVSPOBNSNJ-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(C(C2=CC=CC=C2C1(C3=CC=CC=C3)Cl)(C4=CC=CC=C4)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


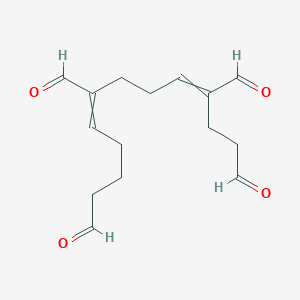
![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)

![9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12532733.png)
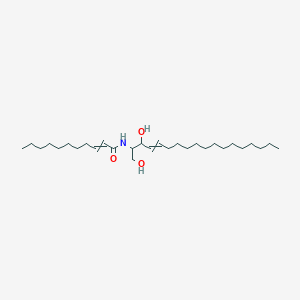
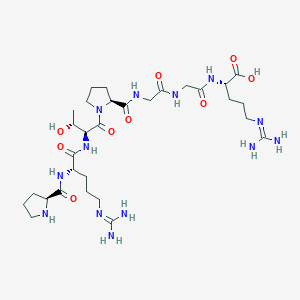
![Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12532756.png)
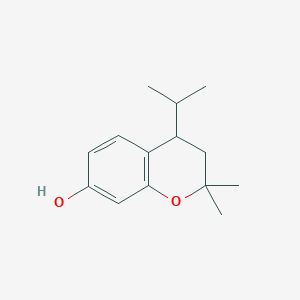
![1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12532759.png)
![5'-Amino-3'-{[(benzyloxy)carbonyl]amino}-3',5'-dideoxythymidine](/img/structure/B12532760.png)
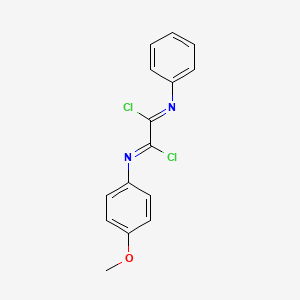
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12532767.png)
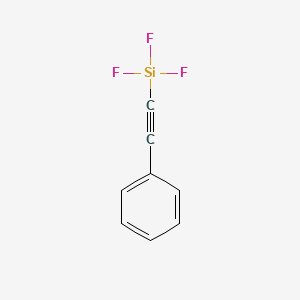
![5-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B12532780.png)
